molecular formula C5H9O8P-2 B1259622 5-O-phosphonato-L-ribulose

5-O-phosphonato-L-ribulose

Cat. No. B1259622
M. Wt: 228.09 g/mol
InChI Key: FNZLKVNUWIIPSJ-CRCLSJGQSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

L-ribulose 5-phosphate(2-) is a doubly-charged organophosphate oxoanion arising from deprotonation of the phosphate OH groups of L-ribulose 5-phosphate;  major species at pH 7.3. It has a role as a fundamental metabolite. It is a conjugate base of a L-ribulose 5-phosphate.

Scientific Research Applications

1. Role in Photosynthesis

5-O-phosphonato-L-ribulose is closely related to ribulose-1,5-bisphosphate (RuBP), which is a key component in photosynthesis. RuBP combines with CO2 to form 3-phosphoglycerate in the Calvin cycle, a process mediated by ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) (Chapman et al., 1988). This enzyme is found in a variety of organisms, including cyanobacteria and higher plants, playing a crucial role in the global carbon cycle.

2. Enzymatic Properties

The enzymatic properties of RuBP carboxylase/oxygenase have been studied extensively. For instance, the enzyme from rice leaves was found to have specific kinetic parameters for carboxylation and oxygenation (Makino et al., 1985). Additionally, the enzyme from Anabaena variabilis shows significant differences in kinetic responses compared to higher plant enzymes, suggesting evolutionary adaptations (Badger, 1980).

3. Structural Analysis and Protein Interaction

Studies on the tertiary structure of plant RuBP carboxylase reveal detailed information about the enzyme's domains and their interactions. This information is vital for understanding the molecular basis of its function (Chapman et al., 1988). The association of Rubisco with other enzymes like phosphoribulokinase also offers insights into the regulation of photosynthesis (Sainis et al., 1989).

4. Implications in Evolutionary Biology

The study of RuBP carboxylase from different species provides valuable insights into the evolutionary history of photosynthetic organisms. For example, the gene coding for this enzyme in cyanobacteria shows significant homology with plant genes, indicating evolutionary conservation (Shinozaki et al., 1983).

properties

Product Name

5-O-phosphonato-L-ribulose

Molecular Formula

C5H9O8P-2

Molecular Weight

228.09 g/mol

IUPAC Name

[(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5+/m0/s1

InChI Key

FNZLKVNUWIIPSJ-CRCLSJGQSA-L

Isomeric SMILES

C([C@@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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